3-Methylcyclotetradecane-1,5-dione

Description

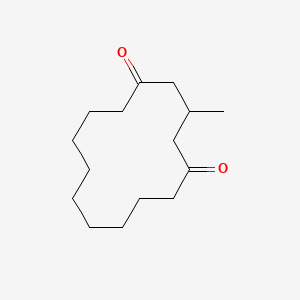

Note: The evidence refers to "3-methylcyclopentadecane-1,5-dione" (a 15-membered macrocyclic diketone), which may indicate a discrepancy in nomenclature (tetradecane vs. pentadecane). For consistency with the evidence, this article focuses on 3-methylcyclopentadecane-1,5-dione (CID 11184330), a macrocyclic diketone with the molecular formula C₁₆H₂₈O₂ and structural features including a 15-membered ring substituted with a methyl group and two ketone groups at positions 1 and 5 . It is synthesized via oxidation of 14-methylbicyclo[10.3.0]pentadecen[1(12)] using formic acid and hydrogen peroxide . Its primary application lies in the fragrance industry due to its olfactory properties .

Properties

CAS No. |

921212-63-7 |

|---|---|

Molecular Formula |

C15H26O2 |

Molecular Weight |

238.37 g/mol |

IUPAC Name |

3-methylcyclotetradecane-1,5-dione |

InChI |

InChI=1S/C15H26O2/c1-13-11-14(16)9-7-5-3-2-4-6-8-10-15(17)12-13/h13H,2-12H2,1H3 |

InChI Key |

QQGDBNBCTQHDJL-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC(=O)CCCCCCCCCC(=O)C1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Diketopiperazine Derivatives

Examples :

- (3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione (Compound 6)

- Albonoursin (Compound 7)

Structural Insight : Unlike the macrocyclic diketone, diketopiperazines are smaller, nitrogen-containing heterocycles with demonstrated antiviral activity. Their bioactivity correlates with substituents like benzylidene and isobutyl groups, which enhance binding to viral targets .

Curcumin Analogs (Beta-Diketones)

Examples :

- Tetrahydrocurcumin (THC)

- 1,7-Bis(3,4-dimethoxyphenyl)-4-cyclohexyl-1,6-heptadiene-3,5-dione (DMCHC)

Functional Contrast : While both classes contain diketone groups, curcumin analogs are linear and metabolically unstable, limiting their therapeutic use. The macrocyclic structure of 3-methylcyclopentadecane-1,5-dione enhances stability but lacks reported bioactivity .

1,5-Benzodiazepine-2,4-dione Derivatives

Example :

- 1,3-Dimethyl-3-tetradecyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione

Synthetic Flexibility : Benzodiazepine-diones are synthesized via alkylation of acidic methylene groups, enabling diverse functionalization . In contrast, 3-methylcyclopentadecane-1,5-dione requires specific bicyclic precursors for synthesis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.